molecular formula C20H18Cl2N2O3S B2918737 6-chloro-4-(3-chloro-4-methylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione CAS No. 1251691-48-1

6-chloro-4-(3-chloro-4-methylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Cat. No.: B2918737
CAS No.: 1251691-48-1
M. Wt: 437.34
InChI Key: CVMXJNDBBKIYJH-UHFFFAOYSA-N
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Description

6-Chloro-4-(3-chloro-4-methylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione is a benzothiazine derivative characterized by a heterocyclic core substituted with chlorine, a 3-chloro-4-methylphenyl group, and a pyrrolidine-carbonyl moiety. Its synthesis likely follows multi-step heterocyclic formation protocols analogous to those reported for structurally related compounds, such as pyrimidinone and pyrazolone derivatives (e.g., compounds 4i and 4j in ) . The compound’s structural elucidation would typically employ X-ray crystallography using software suites like SHELXL and SHELXS (for refinement and solution) , complemented by visualization tools such as WinGX and ORTEP for Windows to analyze molecular geometry and packing .

Properties

IUPAC Name

[6-chloro-4-(3-chloro-4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O3S/c1-13-4-6-15(11-16(13)22)24-12-19(20(25)23-8-2-3-9-23)28(26,27)18-7-5-14(21)10-17(18)24/h4-7,10-12H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMXJNDBBKIYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-chloro-4-(3-chloro-4-methylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes existing research findings on its biological activity, focusing on its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).

Chemical Structure

The compound belongs to the class of benzothiazine derivatives, characterized by a benzothiazine core with chloro and pyrrolidine substituents. Its structure can be represented as follows:

Chemical Structure

Research indicates that this compound primarily acts as an inhibitor of the Murine Double Minute 2 (MDM2) protein, which is crucial in regulating the p53 tumor suppressor pathway. The MDM2 protein inhibits p53, a key player in cell cycle regulation and apoptosis. By inhibiting MDM2, the compound can potentially restore p53 activity, leading to increased apoptosis in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that This compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • SJSA-1 Osteosarcoma Cell Line : The compound showed an IC50 value of 190 nM , indicating effective inhibition of cell growth.

In Vivo Studies

In vivo studies using xenograft models have shown that the compound effectively inhibits tumor growth without complete regression. This suggests a potential for use in combination therapies or as part of a multi-faceted treatment approach.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the benzothiazine core and substituents significantly impact biological activity. Key findings include:

Compound ModificationMDM2 Binding Affinity (K_i)IC50 (SJSA-1)
Parent Compound2.9 nM190 nM
Cyclohexyl Substitution75.9 nMNot specified
Fluorinated Variants9.8 nMNot specified

These results indicate that specific substitutions can enhance binding affinity and cytotoxicity.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Case Study 1 : A study demonstrated that combining this compound with traditional chemotherapeutics resulted in enhanced efficacy against resistant cancer cell lines.
  • Case Study 2 : Another investigation highlighted its potential as a monotherapy in preclinical models, showing promise for further development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares functional motifs with other heterocyclic systems, such as pyrimidinones and pyrazolones, but differs in core scaffold and substituent arrangement. Key comparisons include:

Compound Name Core Structure Key Substituents Hydrogen Bonding Propensity
Target Compound Benzothiazine 6-Cl, 4-(3-Cl-4-MePh), 2-(pyrrolidine-1-carbonyl) High (due to carbonyl/SO₂)
4i () Pyrimidin-2(1H)-one Coumarin-3-yl, tetrazolyl, phenyl Moderate (coumarin O atoms)
4j () Pyrazol-3-one Thioxo, coumarin-3-yl, tetrazolyl Low (thioxo reduces H-bonding)
  • This may improve solubility in polar solvents and influence biological activity .
  • Chlorine Atoms: The dual chlorine substituents in the target compound likely increase lipophilicity and metabolic stability relative to non-halogenated analogs.

Crystallographic and Computational Insights

  • Structural Determination : The target compound’s crystal structure would be resolved using SHELXL for refinement, with WinGX facilitating data processing and ORTEP for visualizing anisotropic displacement parameters . In contrast, compounds 4i and 4j were characterized via spectroscopic methods (e.g., NMR, IR), as their syntheses focused on functional group diversity rather than crystallographic analysis .

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